NUC-7738 Exhibits Significantly Greater In Vitro Cytotoxicity Than Its Parent Compound 3'-dA
In a direct head-to-head comparison across a panel of hematological cancer cell lines, NUC-7738 (compound 7a) demonstrated substantially greater cytotoxicity than the parent nucleoside 3'-dA. For instance, in the CCRF-CEM leukemia cell line, NUC-7738 had an LC50 of 2.36 μM, whereas 3'-dA failed to reach 50% cell death even at concentrations exceeding 198 μM [1]. In another study, NUC-7738 demonstrated up to 185-fold greater anti-cancer potency than 3'-dA across a variety of cancer cell lines [2].
| Evidence Dimension | In vitro cytotoxicity (LC50) |
|---|---|
| Target Compound Data | NUC-7738 (7a) LC50: 2.36 μM (CCRF-CEM); 17.78 μM (HL-60); 0.51 μM (KG-1) [1] |
| Comparator Or Baseline | 3'-Deoxyadenosine (3'-dA) LC50: >198 μM (CCRF-CEM); 76.84 μM (HL-60); 70.82 μM (KG-1) [1] |
| Quantified Difference | Up to >84-fold difference in LC50 (CCRF-CEM) [1]; up to 185-fold greater potency across cell lines [2] |
| Conditions | A panel of hematological cancer cell lines (CCRF-CEM, HL-60, KG-1, MOLT-4, K562, MV4-11, THP-1) in vitro [1] |
Why This Matters
This quantifiable increase in potency demonstrates NUC-7738's superior ability to kill cancer cells, directly addressing the inefficacy that prevented 3'-dA's clinical development.
- [1] Schwenzer, H., et al. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent. J. Med. Chem. 2022, 65, 23, 15789–15804. View Source
- [2] Schwenzer, H., et al. Abstract 931: From bench to bedside: Using ProTide chemistry to transform 3'-deoxyadenosine into the novel anti-cancer agent Nuc-7738. Cancer Res. 2021, 81, 13_Supplement, 931. View Source
